1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane
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Overview
Description
1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, a trifluoromethoxy phenyl group, and a diazepane ring
Preparation Methods
The synthesis of 1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclobutyl and diazepane rings. The trifluoromethoxy phenyl group is then introduced through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols replace one of the substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy phenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the diazepane ring may facilitate its passage through biological membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane stands out due to its unique combination of structural features. Similar compounds include:
1-Cyclobutyl-4-phenyl-1,4-diazepane: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
1-Cyclobutyl-4-((2-methoxyphenyl)sulfonyl)-1,4-diazepane:
1-Cyclobutyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane: The trifluoromethyl group provides different electronic effects compared to the trifluoromethoxy group.
Properties
IUPAC Name |
1-cyclobutyl-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-7-1-2-8-15(14)25(22,23)21-10-4-9-20(11-12-21)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOAERPXDWTZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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